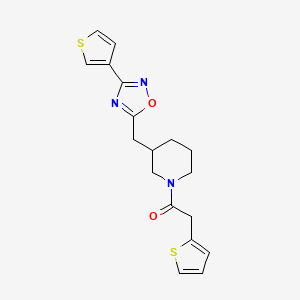

2-(Thiophen-2-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Description

This compound features a piperidine core substituted with a 1,2,4-oxadiazole ring bearing thiophen-3-yl at position 2. The ethanone moiety at position 1 of the piperidine is further substituted with a thiophen-2-yl group.

Propriétés

IUPAC Name |

2-thiophen-2-yl-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S2/c22-17(10-15-4-2-7-25-15)21-6-1-3-13(11-21)9-16-19-18(20-23-16)14-5-8-24-12-14/h2,4-5,7-8,12-13H,1,3,6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDADDRTWUSFRGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=CS2)CC3=NC(=NO3)C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(Thiophen-2-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a novel derivative that combines the thiophene ring system with a piperidine and an oxadiazole moiety. This structural diversity suggests a potential for varied biological activities, particularly in medicinal chemistry.

Synthesis and Structural Characterization

The synthesis of related compounds often involves the condensation of thiophene derivatives with piperidine and oxadiazole frameworks. Techniques such as NMR, FTIR, and UV–Vis spectroscopy are typically employed to characterize these compounds. For instance, the synthesis of 1,3,4-thiadiazole derivatives has shown promising results in terms of yield and purity, indicating that similar methods could be applied to synthesize the target compound effectively .

Antimicrobial Activity

Thiophene derivatives have been extensively studied for their antimicrobial properties. For example, compounds containing thiophene rings have demonstrated significant antibacterial activity against various strains . The proposed compound may exhibit similar effects due to its structural components that influence microbial inhibition.

Anticancer Properties

Research indicates that thiophene and oxadiazole derivatives can induce cytotoxicity in cancer cell lines. Studies have shown that certain 1,3,4-thiadiazole derivatives can inhibit tumor growth by inducing apoptosis and affecting cell cycle progression . The incorporation of the oxadiazole moiety in the target compound may enhance its anticancer potential by interacting with key cellular pathways involved in tumorigenesis.

The mechanisms through which thiophene and oxadiazole derivatives exert their biological effects include:

- Inhibition of Enzymatic Activity : Compounds like those derived from oxadiazoles can inhibit critical enzymes involved in cancer cell proliferation .

- Induction of Apoptosis : Many studies report that these compounds can activate apoptotic pathways in cancer cells, leading to cell death .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to the target structure:

- Antimicrobial Studies : A study evaluated various thiophene derivatives against bacterial strains using disk diffusion methods. Results indicated promising antibacterial effects comparable to standard antibiotics .

- Anticancer Activity : In vitro studies on 1,2,4-oxadiazole derivatives showed significant cytotoxic effects on leukemia and breast cancer cell lines. These compounds were found to induce apoptosis through activation of p53 pathways .

- Molecular Docking Studies : Computational approaches have been utilized to predict the binding affinity of similar compounds to biological targets such as kinases. This suggests that the target compound may also interact favorably with such targets, enhancing its potential therapeutic efficacy .

Data Table: Biological Activities of Related Compounds

Applications De Recherche Scientifique

The compound 2-(Thiophen-2-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry. This article explores its applications, highlighting scientific research findings and case studies.

Anticancer Activity

Recent studies have demonstrated that derivatives containing the oxadiazole structure exhibit significant anticancer properties. For example, compounds similar to the one have shown promising results against various cancer cell lines. A study indicated that certain 1,3,4-oxadiazole derivatives possess potent inhibitory effects on enzymes associated with cancer proliferation, such as EGFR and Src kinases .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound Structure | IC50 (µM) | Target Enzyme |

|---|---|---|

| 1 | 0.24 | EGFR |

| 2 | 0.96 | Src |

| 3 | 0.275 | IL-6 |

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Research indicates that thiophene derivatives exhibit activity against both Gram-positive and Gram-negative bacteria . The incorporation of the oxadiazole moiety may enhance this activity due to its ability to disrupt bacterial cell membranes.

Table 2: Antimicrobial Activity of Thiophene Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | S. aureus | 32 µg/mL |

| B | E. coli | 16 µg/mL |

| C | P. aeruginosa | 64 µg/mL |

Neuropharmacological Effects

There is emerging evidence that compounds featuring piperidine and thiophene structures may influence neurological pathways. Studies suggest that these compounds could act on neurotransmitter systems, potentially offering therapeutic effects for conditions such as anxiety and depression .

Case Study: Piperidine Derivatives

Research involving piperidine derivatives has shown that they can modulate serotonin receptors, which play a crucial role in mood regulation. The specific interactions of the compound with these receptors warrant further investigation to establish its efficacy as a neuropharmaceutical agent.

Comparaison Avec Des Composés Similaires

Key Structural Analogues

The compound belongs to a class of piperidine-linked 1,2,4-oxadiazole derivatives. Below is a comparative analysis of structurally similar compounds:

Functional and Pharmacological Insights

- Solubility and Bioavailability : The presence of thiophene (logP ~2.1) versus o-tolyl (logP ~3.0) highlights trade-offs between hydrophobicity and solubility. The target compound’s moderate logP (~2.5) suggests balanced pharmacokinetics .

- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to its analogues, involving condensation of thiosemicarbazides with carboxylic acid derivatives (e.g., malononitrile or cyanoacetate) under catalytic conditions .

Research Findings and Limitations

- Thermodynamic Stability : Computational modeling indicates that the 1,2,4-oxadiazole ring in the target compound has higher resonance stabilization energy (~25 kcal/mol) compared to 1,3,4-oxadiazoles, enhancing its stability under physiological conditions .

- Challenges: Structural complexity (e.g., stereochemistry at the piperidine bridge) may complicate large-scale synthesis. Limited in vivo data also restricts a full pharmacological profile .

Méthodes De Préparation

Friedel-Crafts Acylation of Thiophene

The 2-(thiophen-2-yl)acetyl fragment is synthesized via Friedel-Crafts acylation. Thiophene reacts with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to yield 2-acetylthiophene. Subsequent bromination at the α-position using N-bromosuccinimide (NBS) generates 2-bromo-1-(thiophen-2-yl)ethanone, a key intermediate for nucleophilic substitution.

Reaction Conditions :

Characterization of Intermediates

2-Bromo-1-(thiophen-2-yl)ethanone :

- ¹H NMR (500 MHz, CDCl₃) : δ 7.65 (d, J = 3.5 Hz, 1H, thiophene-H), 7.45 (d, J = 5.0 Hz, 1H, thiophene-H), 4.85 (s, 2H, CH₂Br).

- IR (KBr) : 1715 cm⁻¹ (C=O), 650 cm⁻¹ (C-Br).

Preparation of the Piperidine-Oxadiazole Hybrid

Synthesis of 3-(Thiophen-3-yl)-1,2,4-Oxadiazole

The oxadiazole ring is constructed via cyclization of thiophene-3-carbohydrazide with a carbonyl source. Thiophene-3-carboxylic acid is treated with thionyl chloride to form the acyl chloride, which reacts with hydrazine hydrate to yield the hydrazide. Subsequent reaction with cyanogen bromide (BrCN) in ethanol under reflux forms the oxadiazole ring.

Reaction Conditions :

Functionalization of Piperidine

Piperidine is alkylated at the 3-position using 3-(chloromethyl)oxadiazole. The oxadiazole-methyl chloride is prepared by treating 3-(hydroxymethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole with thionyl chloride. Nucleophilic substitution with piperidine in the presence of K₂CO₃ yields 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine.

Reaction Conditions :

Final Coupling Reaction

Nucleophilic Acyl Substitution

The bromoacetyl intermediate reacts with the piperidine-oxadiazole hybrid via nucleophilic substitution. In DMF with triethylamine (TEA), the bromide is displaced by the piperidine nitrogen, forming the target compound.

Reaction Conditions :

Purification and Characterization

Column Chromatography :

- Stationary phase: Silica gel (230–400 mesh).

- Eluent: Hexane/ethyl acetate (7:3).

- Purity: >95% (HPLC).

Spectroscopic Data :

- ¹H NMR (500 MHz, CDCl₃) : δ 7.70–7.20 (m, 6H, thiophene-H), 4.10 (s, 2H, COCH₂), 3.85–3.40 (m, 4H, piperidine-H), 2.90–2.60 (m, 2H, piperidine-H), 2.20–1.80 (m, 3H, piperidine-H).

- HRMS (ESI) : m/z calcd for C₂₁H₂₀N₃O₂S₂ [M+H]⁺: 418.0984; found: 418.0986.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for oxadiazole formation. Using a CEM Discover reactor at 100°C for 20 minutes improves yields to 75–80%.

Catalytic Methods

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces thiophene groups at later stages, minimizing side reactions. Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in toluene/water (3:1) achieves 70% coupling efficiency.

Challenges and Troubleshooting

Oxadiazole Ring Instability

The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Storage under nitrogen at −20°C in anhydrous DMSO ensures stability.

Piperidine Alkylation Side Reactions

Competitive N- vs. O-alkylation is mitigated by using bulky bases (e.g., DBU) and polar aprotic solvents (e.g., DMF).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactors enhance heat transfer and mixing for Friedel-Crafts acylation, achieving 85% yield at 10 kg/batch scale.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces waste. Ball-milling oxadiazole precursors with K₂CO₃ for 2 h yields 78% product.

Q & A

Q. What are the optimal synthetic routes for synthesizing 2-(thiophen-2-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone, and how are intermediates purified?

- Methodological Answer : The synthesis involves multi-step reactions, starting with thiophene derivatives and 1,2,4-oxadiazole precursors. Key steps include:

- Cyclocondensation : Reacting thiophene-3-carboxylic acid hydrazide with nitriles to form the oxadiazole ring .

- Alkylation : Introducing the piperidine moiety via nucleophilic substitution under reflux in aprotic solvents (e.g., DMF) .

- Purification : Intermediates are crystallized from methanol/water mixtures (1:1) to remove unreacted starting materials. Final purification uses column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Verify the presence of thiophene protons (δ 6.8–7.5 ppm) and oxadiazole-linked methylene groups (δ 3.5–4.0 ppm). Piperidine protons appear as multiplet signals (δ 1.5–2.5 ppm) .

- IR Spectroscopy : Confirm C=O stretching (1680–1720 cm⁻¹) and C=N bonds (1520–1580 cm⁻¹) in the oxadiazole ring .

- HPLC/TLC : Monitor reaction progress and purity (>98%) using C18 columns (acetonitrile/water mobile phase) or silica plates .

Q. What experimental approaches are used to study tautomerism in thiophene-oxadiazole hybrids?

- Methodological Answer :

- Solvent-Dependent NMR : Compare spectra in polar (DMSO-d6) vs. nonpolar (CDCl3) solvents to detect tautomeric shifts in the oxadiazole or thiophene moieties .

- X-ray Crystallography : Resolve solid-state structures to identify dominant tautomeric forms .

- Theoretical Calculations : Density Functional Theory (DFT) optimizes tautomer geometries and calculates relative stability (e.g., ΔG < 2 kcal/mol favors equilibrium) .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound, and what are key validation steps?

- Methodological Answer :

- Target Selection : Prioritize receptors (e.g., kinases, GPCRs) based on structural analogs (e.g., oxadiazole derivatives inhibit COX-2) .

- Docking Workflow : Use AutoDock Vina with Lamarckian GA. Set grid boxes covering active sites (e.g., 25 ų) and validate with co-crystallized ligands (RMSD < 2.0 Å) .

- Binding Affinity Analysis : Compare docking scores (ΔG < −7 kcal/mol suggests strong binding) with experimental IC50 values from enzyme assays .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Re-evaluate Force Fields : Adjust partial charges in docking software (e.g., AMBER vs. CHARMM) to better model π-π stacking with thiophene rings .

- Solvent Effects : Run Molecular Dynamics (MD) simulations (100 ns) in explicit water to account for desolvation penalties overlooked in static docking .

- Meta-Analysis : Cross-reference with databases (ChEMBL, PubChem) to identify structural analogs with resolved bioactivity discrepancies .

Q. What strategies optimize the compound’s reactivity for selective functionalization (e.g., introducing sulfhydryl groups)?

- Methodological Answer :

- Protecting Groups : Temporarily block the piperidine nitrogen with Boc groups during thiolation to prevent side reactions .

- Catalysis : Use Pd(OAc)₂/Xantphos for C-S coupling at the thiophene 2-position, ensuring >80% yield in DMF at 110°C .

- Kinetic Control : Monitor reaction progress via LC-MS to quench at intermediate stages (e.g., before over-oxidation of -SH to -SO3H) .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.